Ethyl 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate hydrochloride
Description
Ethyl 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate hydrochloride (CAS 1186663-33-1) is a heterocyclic compound with the molecular formula C₉H₁₃ClN₂O₂S and a molecular weight of 248.73 g/mol . It features a tetrahydrothiazolo[5,4-c]pyridine core, an ethyl ester group at position 2, and a hydrochloride salt. This compound is classified as a fine chemical and organic building block, widely utilized in pharmaceutical synthesis, particularly in anticoagulant drug development . Its purity is typically ≥97%, and it is commercially available in quantities ranging from 50 mg to 1 kg .
Properties
IUPAC Name |
ethyl 4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S.ClH/c1-2-13-9(12)8-11-6-3-4-10-5-7(6)14-8;/h10H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRBCGKGFYFCDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(S1)CNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693906 | |
| Record name | Ethyl 4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine-2-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186663-33-1 | |
| Record name | Thiazolo[5,4-c]pyridine-2-carboxylic acid, 4,5,6,7-tetrahydro-, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1186663-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine-2-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl 2-aminothiazole-4-carboxylate with a suitable aldehyde or ketone, followed by cyclization to form the thiazolopyridine ring system. The reaction conditions often require the use of a base, such as sodium hydride, and an organic solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles replace leaving groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
Biological Activities
Ethyl 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate hydrochloride exhibits several biological activities that make it a candidate for research in pharmacology and medicinal chemistry:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural components could interact with bacterial membranes or inhibit essential enzymes in microbial metabolism.
- Neuroprotective Effects : Research indicates potential neuroprotective effects against neurodegenerative diseases. The compound's ability to cross the blood-brain barrier (BBB) suggests it could be effective in treating conditions like Alzheimer's or Parkinson's disease.
- Anti-inflammatory Properties : The thiazole and pyridine moieties are known to exhibit anti-inflammatory effects. This compound may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation.
Therapeutic Applications
The therapeutic applications of this compound are being explored in several areas:
- Cancer Research : There is ongoing research into the compound's ability to inhibit cancer cell proliferation. Its mechanism may involve the modulation of signaling pathways associated with tumor growth.
- Pain Management : Due to its potential analgesic properties, this compound could be investigated for use in pain management therapies.
- Cardiovascular Health : Some studies suggest that compounds with similar structures can influence cardiovascular health by modulating blood pressure and improving endothelial function.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of various thiazole derivatives against Gram-positive and Gram-negative bacteria. This compound showed promising results against Staphylococcus aureus and Escherichia coli strains.
Case Study 2: Neuroprotection
In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis. This was attributed to its ability to scavenge free radicals and modulate apoptotic pathways.
Case Study 3: Anti-inflammatory Effects
Research conducted on animal models indicated that treatment with this compound resulted in reduced levels of inflammatory markers such as TNF-alpha and IL-6.
Mechanism of Action
The mechanism of action of Ethyl 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s thiazolopyridine structure allows it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The tetrahydrothiazolo[5,4-c]pyridine scaffold is a versatile framework in medicinal chemistry. Below is a detailed comparison of Ethyl 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate hydrochloride with key analogs:
Structural and Functional Differences
Key Comparative Insights
Functional Group Variations :
- The ethyl ester in the parent compound enhances solubility in organic solvents, making it suitable for coupling reactions in drug synthesis. In contrast, the carboxylic acid derivative (CAS 720720-96-7) is directly incorporated into active pharmaceutical ingredients (APIs) like Edoxaban .
- The Boc-protected analog (Ethyl 5-Boc-...) is critical for stepwise synthesis, preventing unwanted side reactions during multi-step processes .
Heterocycle Substitution :
- Replacement of the thiazole ring with pyrazole (e.g., 4,5,6,7-tetrahydro-2-methyl-2H-pyrazolo[4,3-c]pyridine) introduces additional hydrogen-bonding sites, expanding applications in inflammation and cardiovascular research .
Research Findings
- Edoxaban Intermediate : The 5-methyl derivative (CAS 720720-96-7) is a validated intermediate in Edoxaban production, demonstrating >97% purity in industrial-scale synthesis .
- Structure-Activity Relationship (SAR) : Substitution at C5 (methyl vs. Boc groups) significantly impacts metabolic stability and bioavailability in preclinical models .
Biological Activity
Ethyl 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate hydrochloride (CAS No. 1186663-33-1) is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available literature.
- Molecular Formula : C₉H₁₃ClN₂O₂S
- Molecular Weight : 248.73 g/mol
- Structure : The compound features a thiazolo-pyridine ring system which contributes to its biological activity.
Biological Activity Overview
This compound exhibits various biological activities including anti-inflammatory, antimicrobial, and potential antitumor effects. These activities are largely attributed to its ability to modulate nitric oxide (NO) production and influence inflammatory pathways.
- Nitric Oxide Production :
- Anti-inflammatory Effects :
-
Antimicrobial Activity :
- Preliminary studies indicate that the compound may exhibit antimicrobial properties against various pathogens, although detailed studies are needed to confirm these effects.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds within the thiazolo-pyridine class:
-
Study on Anticoagulant Properties :
A study highlighted that derivatives of tetrahydrothiazolo[5,4-c]pyridine demonstrated significant anti-factor Xa activity. This suggests potential applications in anticoagulation therapy . -
Cytotoxicity Assays :
Research involving cell lines has shown that certain derivatives possess cytotoxic effects against cancer cells. For instance, compounds related to ethyl 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine exhibited selective inhibition of cancer cell proliferation at micromolar concentrations .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Ethyl 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate hydrochloride, and how can intermediates be characterized?
- Methodology : The compound is synthesized via multi-step protocols, including cyclocondensation of N-methyl-4-piperidone with sulfur and cyanamide, followed by Boc protection, carboxylation, and salt formation . Key intermediates (e.g., Boc-protected derivatives) should be characterized using ¹H/¹³C NMR for structural confirmation and HPLC for purity assessment (>97% by area normalization) .
- Critical Step : Lithium-halogen exchange during carboxylation requires strict anhydrous conditions to avoid side reactions .
Q. What spectroscopic and analytical methods are recommended for confirming the compound’s structure and purity?
- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks for the ethyl ester group (δ 1.2–1.4 ppm, triplet) and thiazolo-pyridine protons (δ 2.8–3.6 ppm, multiplet) .
- Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 240.07 (M+H⁺) .
- Purity : Use HPLC with a C18 column (UV detection at 254 nm) and compare retention times to reference standards .
Q. What stability considerations are critical for handling and storing this compound?
- The hydrochloride salt is hygroscopic; store under inert gas (N₂/Ar) at 2–8°C in desiccated conditions .
- Degradation products (e.g., free base or ester hydrolysis byproducts) can form under high humidity; monitor via TLC (silica gel, ethyl acetate/hexane) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in multi-step syntheses involving this compound?
- Case Study : In amide coupling steps (e.g., Edoxaban synthesis), triethylamine (0.083 mol) in acetonitrile at 60°C for 10 hours achieves 89.2% yield .
- Key Variables :
- Temperature : Excess heat (>60°C) promotes ester hydrolysis.
- Catalyst : Use of LiHMDS improves lithiation efficiency in carboxylation steps .
Q. How can structural modifications of this compound enhance its pharmacological activity (e.g., anticoagulant properties)?
- Structure-Activity Relationship (SAR) :
- Thiazolo-pyridine core : Essential for Factor Xa inhibition; methylation at C5 (e.g., 5-methyl derivative) improves binding affinity by 3-fold .
- Ester vs. Carboxylic Acid : The ethyl ester acts as a prodrug; hydrolysis in vivo releases the active carboxylic acid .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Case Example : Discrepancies in IC50 values for Factor Xa inhibition may arise from:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
